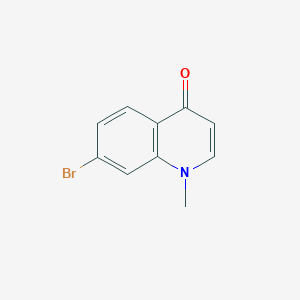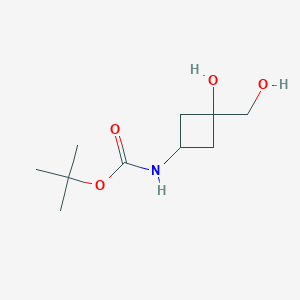
trans-3-Boc-amino-1-(hydroxymethyl)cyclobutan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[3-hydroxy-3-(hydroxymethyl)cyclobutyl]carbamate: is a chemical compound with the molecular formula C10H19NO3 It is a derivative of carbamic acid and features a cyclobutyl ring substituted with hydroxymethyl and hydroxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-hydroxy-3-(hydroxymethyl)cyclobutyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclobutyl derivative. One common method includes the use of tert-butyl chloroformate and a cyclobutyl alcohol derivative under basic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a hydroxymethyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a cyclobutylamine derivative.
Substitution: The hydroxyl groups can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Formation of cyclobutyl carboxylic acid derivatives.
Reduction: Formation of cyclobutylamine derivatives.
Substitution: Formation of various substituted cyclobutyl derivatives.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, tert-butyl N-[3-hydroxy-3-(hydroxymethyl)cyclobutyl]carbamate is used as a building block for the synthesis of more complex molecules. It can be used in the preparation of various carbamate derivatives and as a protecting group for amines.
Biology: The compound has potential applications in the development of biologically active molecules. It can be used in the synthesis of enzyme inhibitors and other bioactive compounds.
Medicine: In medicinal chemistry, this compound can be used in the design and synthesis of new pharmaceuticals. Its unique structure allows for the exploration of new drug candidates with potential therapeutic effects.
Industry: In the material science industry, tert-butyl N-[3-hydroxy-3-(hydroxymethyl)cyclobutyl]carbamate can be used in the synthesis of polymers and other advanced materials
Mécanisme D'action
The mechanism of action of tert-butyl N-[3-hydroxy-3-(hydroxymethyl)cyclobutyl]carbamate depends on its application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The hydroxymethyl and hydroxy groups can form hydrogen bonds with amino acid residues in the enzyme, leading to inhibition.
Comparaison Avec Des Composés Similaires
- tert-Butyl N-hydroxycarbamate
- tert-Butyl carbamate
- tert-Butyl (1-(hydroxymethyl)-3-methoxy-3-(trifluoromethyl)cyclobutyl)carbamate
Comparison:
- tert-Butyl N-hydroxycarbamate: Similar in structure but lacks the cyclobutyl ring. It is used as a protecting group for amines.
- tert-Butyl carbamate: Lacks the hydroxymethyl and hydroxy groups. It is used in the synthesis of N-Boc-protected anilines.
- tert-Butyl (1-(hydroxymethyl)-3-methoxy-3-(trifluoromethyl)cyclobutyl)carbamate: Contains a trifluoromethyl group, which imparts different chemical properties compared to tert-butyl N-[3-hydroxy-3-(hydroxymethyl)cyclobutyl]carbamate.
The unique combination of functional groups in tert-butyl N-[3-hydroxy-3-(hydroxymethyl)cyclobutyl]carbamate makes it a versatile compound with diverse applications in various fields.
Propriétés
Formule moléculaire |
C10H19NO4 |
|---|---|
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
tert-butyl N-[3-hydroxy-3-(hydroxymethyl)cyclobutyl]carbamate |
InChI |
InChI=1S/C10H19NO4/c1-9(2,3)15-8(13)11-7-4-10(14,5-7)6-12/h7,12,14H,4-6H2,1-3H3,(H,11,13) |
Clé InChI |
WVGQYGVDTNVRFC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CC(C1)(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{1-Phenyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanol](/img/structure/B13474069.png)
![N-[(furan-3-yl)methyl]cyclopentanamine hydrochloride](/img/structure/B13474073.png)
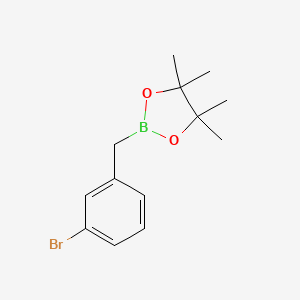
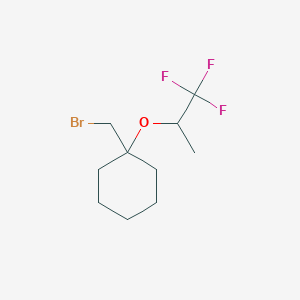

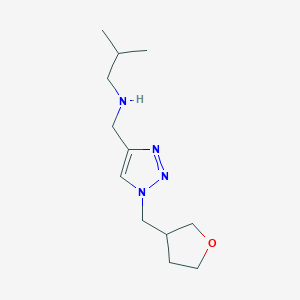
![1-{4-Fluorobicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride](/img/structure/B13474099.png)
![N-[(5,5-dimethylmorpholin-2-yl)methyl]-1-phenyl-1H-imidazole-5-carboxamide dihydrochloride](/img/structure/B13474100.png)
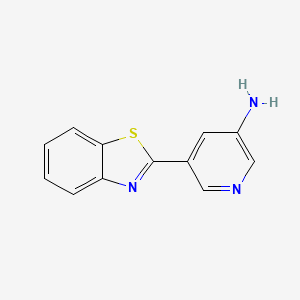
![3,3-Dimethyl-7-oxa-1-azaspiro[3.5]nonane](/img/structure/B13474117.png)

![Ethyl 2-[1-(2-bromophenyl)ethenyl]pent-4-enoate](/img/structure/B13474129.png)
![1-Azido-3-(4-methylbenzenesulfonyl)-3-azabicyclo[3.1.1]heptane](/img/structure/B13474131.png)
